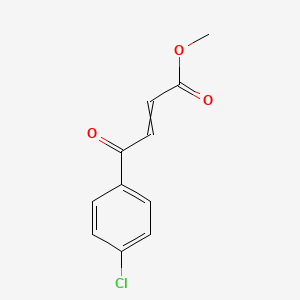
Disilver(1+) tungstenbis(ylium)tetrakis(olate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilver(1+) tungstenbis(ylium)tetrakis(olate) is a complex compound that features a unique combination of silver and tungsten atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of silver and tungsten in the compound provides it with unique chemical and physical properties that can be exploited for various scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disilver(1+) tungstenbis(ylium)tetrakis(olate) typically involves the reaction of silver and tungsten precursors under controlled conditions. One common method involves the use of silver nitrate and tungsten hexachloride as starting materials. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed in a solvent such as acetonitrile. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Disilver(1+) tungstenbis(ylium)tetrakis(olate) involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels and more efficient mixing and heating systems. The purity of the starting materials and the control of reaction conditions are critical to ensure the consistent quality of the final product. Additionally, industrial production may involve the use of continuous flow reactors to improve the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Disilver(1+) tungstenbis(ylium)tetrakis(olate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Disilver(1+) tungstenbis(ylium)tetrakis(olate) include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, and the reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of Disilver(1+) tungstenbis(ylium)tetrakis(olate) depend on the specific reaction conditions. For example, oxidation reactions may produce higher oxidation state tungsten species, while reduction reactions may produce lower oxidation state silver species. Substitution reactions can result in the formation of new complexes with different ligands.
科学的研究の応用
Disilver(1+) tungstenbis(ylium)tetrakis(olate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including conductive coatings and nanomaterials.
作用機序
The mechanism of action of Disilver(1+) tungstenbis(ylium)tetrakis(olate) involves its interaction with molecular targets and pathways in the system it is applied to. For example, in biological systems, the compound can interact with cellular membranes and proteins, leading to antimicrobial effects. The silver ions in the compound can disrupt bacterial cell walls and interfere with cellular processes, leading to cell death. In chemical reactions, the compound can act as a catalyst by providing active sites for the reaction to occur, thereby increasing the reaction rate.
類似化合物との比較
Disilver(1+) tungstenbis(ylium)tetrakis(olate) can be compared with other similar compounds, such as:
Silver complexes: These compounds also contain silver ions and have similar antimicrobial properties.
Tungsten complexes: These compounds contain tungsten atoms and are used in various catalytic applications.
Mixed metal complexes: These compounds contain multiple metal atoms and have unique properties that can be exploited for various applications.
The uniqueness of Disilver(1+) tungstenbis(ylium)tetrakis(olate) lies in its combination of silver and tungsten atoms, which provides it with a unique set of properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
Ag2H4O4W |
|---|---|
分子量 |
467.61 g/mol |
IUPAC名 |
disilver;tungsten(2+);tetrahydroxide |
InChI |
InChI=1S/2Ag.4H2O.W/h;;4*1H2;/q2*+1;;;;;+2/p-4 |
InChIキー |
OOJUXLFAUOHDHG-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Ag+].[Ag+].[W+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)
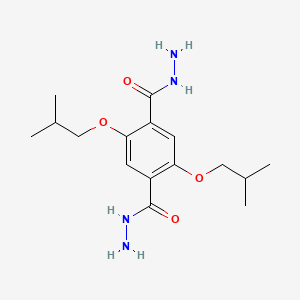
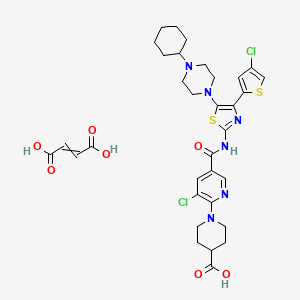

![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)

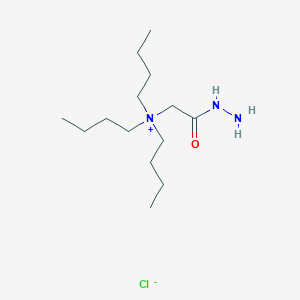
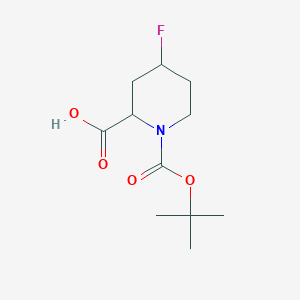
![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)
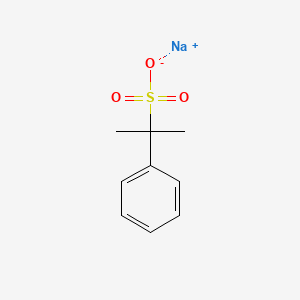
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)
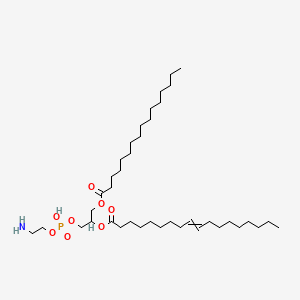
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)
